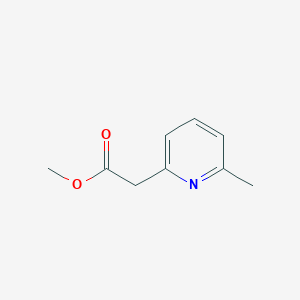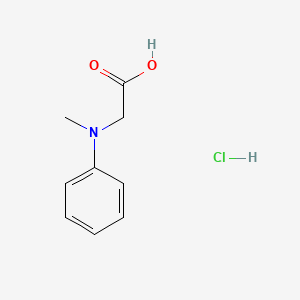
Piperidin-4-yl-(4-trifluoromethylphenyl)methanone hydrochloride
Übersicht
Beschreibung
Piperidin-4-yl-(4-trifluoromethylphenyl)methanone hydrochloride, commonly known as 4-CTMP, is a novel psychoactive substance that belongs to the family of substituted phenylmethylamines. It is a synthetic stimulant that is structurally similar to methylphenidate and is known to have similar effects on the central nervous system. The compound has gained attention in recent years due to its potential use as a research chemical in scientific studies.
Wirkmechanismus
The mechanism of action of 4-CTMP is similar to that of other stimulants. It works by inhibiting the reuptake of dopamine and norepinephrine, which leads to an increase in the levels of these neurotransmitters in the brain. This results in increased alertness, focus, and motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-CTMP are similar to those of other stimulants. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids into the bloodstream, which can lead to increased energy levels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-CTMP in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. It is also structurally similar to other stimulants, which makes it a useful tool for studying the mechanisms of action of these compounds. However, one limitation of using 4-CTMP is that its effects on the central nervous system are not well understood. This makes it difficult to interpret the results of experiments that use this compound.
Zukünftige Richtungen
There are several future directions for research involving 4-CTMP. One area of focus could be on understanding the long-term effects of the compound on the central nervous system. Another area of research could be on developing new compounds that are structurally similar to 4-CTMP but have different effects on the brain. Additionally, more research could be done on the biochemical and physiological effects of the compound to better understand its mechanism of action.
Wissenschaftliche Forschungsanwendungen
The primary use of 4-CTMP in scientific research is as a tool to study the effects of stimulants on the central nervous system. The compound has been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a role in attention, motivation, and reward. This makes it a useful tool for studying the mechanisms of action of other stimulants such as methylphenidate and amphetamines.
Eigenschaften
IUPAC Name |
piperidin-4-yl-[4-(trifluoromethyl)phenyl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO.ClH/c14-13(15,16)11-3-1-9(2-4-11)12(18)10-5-7-17-8-6-10;/h1-4,10,17H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCJUYRHQMAMMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40525106 | |
| Record name | (Piperidin-4-yl)[4-(trifluoromethyl)phenyl]methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40525106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-4-yl-(4-trifluoromethylphenyl)methanone hydrochloride | |
CAS RN |
25519-83-9 | |
| Record name | (Piperidin-4-yl)[4-(trifluoromethyl)phenyl]methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40525106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl-](/img/structure/B1601552.png)
![4-chloro-1,1-dimethyl-1H,3H-furo[3,4-c]pyridin-3-one](/img/structure/B1601553.png)

![4,7-Dibromo-5-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B1601556.png)

![2-Chloro-4-phenylthieno[2,3-d]pyrimidine](/img/structure/B1601563.png)






